Ro 22-9194
Overview
Description
Ro 22-9194 is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a pyridylpropyl group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 22-9194 typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene and pyridine derivatives. The synthetic route may include:
Nitration and Reduction: Nitration of 2,6-dimethylbenzene followed by reduction to obtain the corresponding amine.
Amidation: Reaction of the amine with propionyl chloride to form the propionamide intermediate.
Alkylation: Introduction of the pyridylpropyl group through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ro 22-9194 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the amide group to form the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ro 22-9194 would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the pyridylpropyl group.
N-(2,6-Dimethylphenyl)-N’-(3-pyridyl)urea: Contains a urea linkage instead of the propionamide.
2-Amino-N-(2,6-dimethylphenyl)-N-(2-pyridyl)propionamide: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of Ro 22-9194 lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
106134-33-2 |
---|---|
Molecular Formula |
C19H27Cl2N3O |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H |
InChI Key |
YYGZCHLVUTUNGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |
Appearance |
Solid powder |
106134-33-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide Ro 22-9194 Ro-22-9194 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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